molecular formula C25H23ClF3N3O3S B299232 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Katalognummer B299232
Molekulargewicht: 538 g/mol
InChI-Schlüssel: WHXJSAIMIYHODR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug molecule. This compound is also known as TAK-063 and has been identified as a selective antagonist for the orexin-2 receptor. The orexin-2 receptor is a G protein-coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy homeostasis. TAK-063 has been found to have a high affinity for the orexin-2 receptor and can effectively block its activity.

Wirkmechanismus

TAK-063 acts as a selective antagonist for the orexin-2 receptor. The orexin-2 receptor is expressed in several regions of the brain, including the hypothalamus, which is involved in the regulation of sleep-wake cycles and appetite. By blocking the activity of the orexin-2 receptor, TAK-063 can promote sleep and reduce food intake.
Biochemical and Physiological Effects:
TAK-063 has been found to have a high affinity for the orexin-2 receptor and can effectively block its activity. This results in a reduction in the levels of orexin-2 in the brain, which promotes sleep and reduces food intake. TAK-063 has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-063 has several advantages for use in lab experiments. It is a highly selective antagonist for the orexin-2 receptor, which makes it a useful tool for studying the role of the orexin-2 receptor in sleep-wake cycles, appetite, and addiction. TAK-063 has also been optimized for high purity and yield, which makes it easy to synthesize and use in experiments. However, TAK-063 has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, TAK-063 may have off-target effects that need to be carefully considered in experimental design.

Zukünftige Richtungen

TAK-063 has several potential future directions for research. One area of interest is the development of TAK-063 as a treatment for sleep disorders, obesity, and addiction. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-063 in humans. Another area of interest is the development of new compounds that target the orexin-2 receptor with greater selectivity and potency. This may lead to the development of more effective treatments for sleep disorders, obesity, and addiction. Finally, TAK-063 may have potential applications in other areas of research, such as the regulation of mood and stress.

Synthesemethoden

The synthesis of TAK-063 involves a multi-step process that starts with the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid to form an amide intermediate. This intermediate is then treated with benzenesulfonyl chloride in the presence of a base to give the final product, TAK-063. The synthesis of TAK-063 has been reported in several scientific publications and has been optimized to yield high purity and yield.

Wissenschaftliche Forschungsanwendungen

TAK-063 has been extensively studied in preclinical models for its potential use as a treatment for sleep disorders, obesity, and addiction. Several studies have shown that TAK-063 can effectively block the activity of the orexin-2 receptor and promote sleep in animal models. TAK-063 has also been found to reduce food intake and body weight in obese rats. In addition, TAK-063 has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.

Eigenschaften

Molekularformel

C25H23ClF3N3O3S

Molekulargewicht

538 g/mol

IUPAC-Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C25H23ClF3N3O3S/c26-23-12-11-20(17-22(23)25(27,28)29)32(36(34,35)21-9-5-2-6-10-21)18-24(33)31-15-13-30(14-16-31)19-7-3-1-4-8-19/h1-12,17H,13-16,18H2

InChI-Schlüssel

WHXJSAIMIYHODR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.